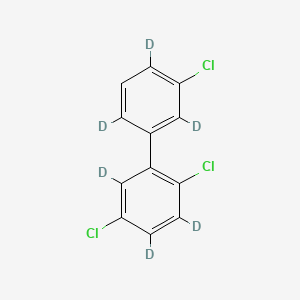
2,3',5-Trichlorobiphenyl-2',3,4,4',6,6'-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is a chlorinated biphenyl compound. It is a derivative of biphenyl where three hydrogen atoms are replaced by chlorine atoms. This compound is often used in scientific research due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The process involves the substitution of hydrogen atoms on the biphenyl ring with chlorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of chlorinated biphenyl oxides.
Reduction: This reaction involves the removal of chlorine atoms, leading to the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include sodium hydroxide and ammonia. The reaction conditions vary depending on the desired product.
Major Products Formed
Oxidation: Chlorinated biphenyl oxides.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated or aminated biphenyls.
Applications De Recherche Scientifique
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is used in various scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of chlorination on the properties of biphenyls.
Biology: It is used to study the effects of chlorinated biphenyls on biological systems, including their toxicity and bioaccumulation.
Medicine: It is used in the development of drugs and therapeutic agents that target specific pathways affected by chlorinated biphenyls.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, leading to changes in cellular processes. It can also induce oxidative stress and disrupt cellular membranes, leading to cell damage and death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-d4
- 2,4,5-Trichlorobiphenyl
- 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-d5
Uniqueness
2,3’,5-Trichlorobiphenyl-2’,3,4,4’,6,6’-D6 is unique due to its specific pattern of chlorination, which affects its chemical and physical properties. This compound has distinct reactivity and stability compared to other chlorinated biphenyls, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C12H7Cl3 |
|---|---|
Poids moléculaire |
263.6 g/mol |
Nom IUPAC |
1,4-dichloro-2-(3-chloro-2,4,6-trideuteriophenyl)-3,5,6-trideuteriobenzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H/i2D,3D,4D,5D,6D,7D |
Clé InChI |
ONNCPBRWFSKDMQ-IAKNLNTOSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])Cl)[2H])Cl)[2H] |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


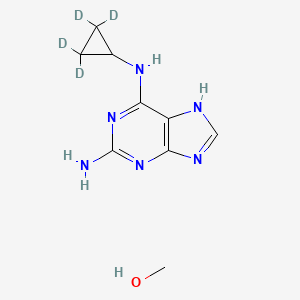

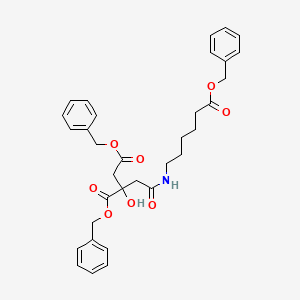

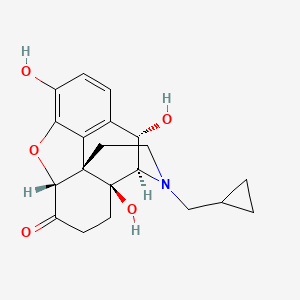


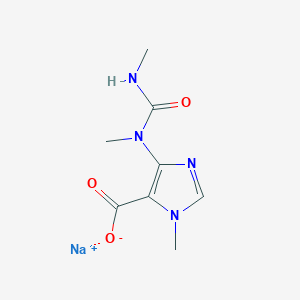


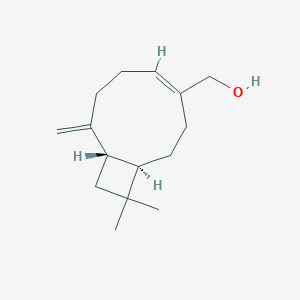
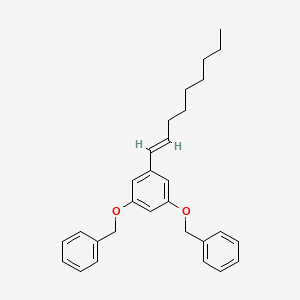
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)

